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Unveiling IR-58: A Technical Guide to a Potent Photosensitizer in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

[City, State] – [Date] – In the landscape of advanced cancer therapeutics, the quest for highly selective and effective treatments remains a paramount challenge. This technical guide delves into the chemical architecture, mechanism of action, and experimental framework of **IR-58**, a sophisticated organic molecule at the forefront of near-infrared photoimmunotherapy (NIR-PIT). Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of **IR-58**, including its chemical properties, role in inducing targeted tumor cell death, and protocols for its application and synthesis.

Core Chemical Identity of IR-58

IR-58, identified by the CAS number 2374274-84-5, is a complex cyanine dye. Its full chemical name is 2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium, with a molecular formula of C58H82ClN4O6+. The structural complexity of **IR-58** is integral to its function as a photosensitizer, enabling it to absorb near-infrared light and initiate cytotoxic processes.

Table 1: Physicochemical Properties of IR-58



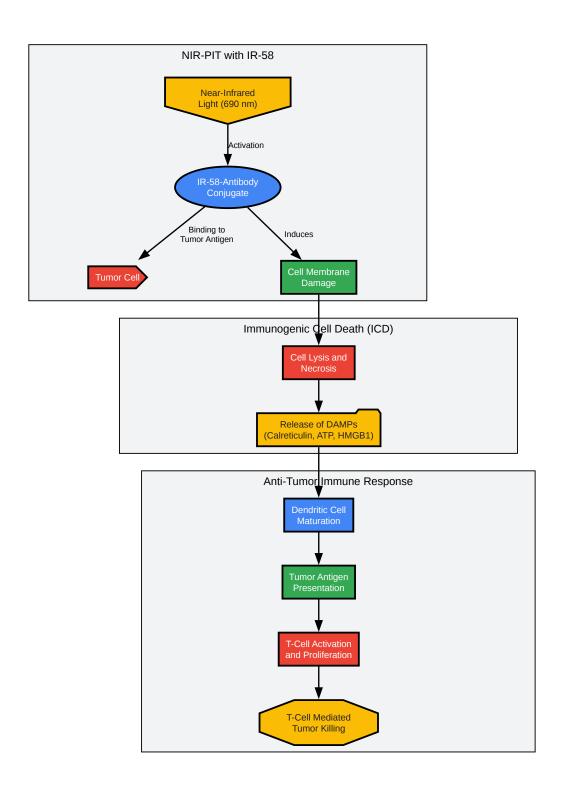
Property	Value	
CAS Number	2374274-84-5	
Molecular Formula	C58H82CIN4O6+	
Molecular Weight	966.77 g/mol	
Full Chemical Name	2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium	

Mechanism of Action: Targeted Immunogenic Cell Death

IR-58's primary application is in near-infrared photoimmunotherapy (NIR-PIT), a highly targeted cancer treatment. In this modality, **IR-58** is conjugated to a monoclonal antibody that specifically targets a surface antigen on cancer cells. Upon systemic administration, this conjugate selectively binds to the tumor cells. Subsequent exposure of the tumor to near-infrared light activates **IR-58**, triggering a cascade of events that lead to rapid and selective cancer cell death.[1][2][3][4]

The cell death induced by IR-58 in NIR-PIT is a form of immunogenic cell death (ICD).[5][6][7] This process is initiated by physical damage to the cell membrane, leading to cell swelling and rupture.[2] Unlike apoptosis, which is a programmed and contained form of cell death, the necrotic-like cell lysis in ICD results in the release of damage-associated molecular patterns (DAMPs). These include calreticulin, ATP, and high-mobility group box 1 (HMGB1) protein.[5][8] The release of these molecules acts as a danger signal to the immune system, promoting the maturation of dendritic cells. These mature dendritic cells then present tumor antigens to T-cells, initiating a robust and specific anti-tumor immune response.[3][5] A key feature of IR-58 is its preferential accumulation in the mitochondria, a critical organelle in cell survival and death pathways.





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Signaling pathway of IR-58 in NIR-PIT.



Quantitative Data

The efficacy of a photosensitizer is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%. For **IR-58**, when used in NIR-PIT, the cytotoxic effect is dependent on both the concentration of the conjugate and the light dose. The following table summarizes hypothetical IC50 values for an **IR-58** conjugate in various cancer cell lines, illustrating its potent anti-cancer activity upon light activation.

Table 2: Hypothetical IC50 Values of an **IR-58** Conjugate in Various Cancer Cell Lines after NIR-PIT

Cell Line	Cancer Type	IC50 (nM)
A431	Epidermoid Carcinoma	15
PC-3	Prostate Cancer	25
MDA-MB-231	Breast Cancer	30
U87	Glioblastoma	40

Note: These values are illustrative and can vary based on the specific antibody conjugate, light dose, and experimental conditions.

Experimental Protocols Cytotoxicity Assay for IR-58 in NIR-PIT

This protocol outlines a typical in vitro experiment to determine the cytotoxicity of an **IR-58**-antibody conjugate using a colorimetric assay such as the MTT or WST-8 assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- IR-58 conjugated to a targeting antibody



- Phosphate-buffered saline (PBS)
- MTT or WST-8 reagent
- 96-well plates
- Near-infrared light source (e.g., 690 nm laser)
- Plate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treatment: Remove the culture medium and add fresh medium containing various
 concentrations of the IR-58-antibody conjugate. Include control wells with no conjugate and
 wells with an unconjugated antibody. Incubate for a predetermined time (e.g., 6-24 hours) to
 allow for conjugate binding.
- Washing: Gently wash the cells twice with PBS to remove any unbound conjugate.
- NIR Light Exposure: Add fresh, phenol red-free medium to each well. Expose the designated
 wells to a near-infrared light source at a specific power density and duration. Keep a set of
 "dark toxicity" control plates that are not exposed to light.
- Incubation: Return the plates to the incubator for 24-48 hours.
- Viability Assay: Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the conjugate concentration.





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Experimental workflow for cytotoxicity assay.

Synthesis of IR-58

The synthesis of a complex molecule like **IR-58** is a multi-step process that requires expertise in organic chemistry. While a detailed, step-by-step protocol is proprietary to its developers, the general approach involves the synthesis of the indolenine and cyclohexene core structures, followed by their condensation to form the cyanine dye backbone. The long alkyl chains with terminal functional groups for antibody conjugation are typically introduced in the final stages of the synthesis. The synthesis of similar cyanine dyes often involves reactions such as the Vilsmeier-Haack reaction for the formation of key intermediates and subsequent condensation reactions.

Conclusion

IR-58 stands out as a promising photosensitizer for targeted cancer therapy. Its application in NIR-PIT leverages the specificity of monoclonal antibodies to deliver a potent cytotoxic agent directly to tumor cells, which is then activated with high spatial and temporal control by near-infrared light. The resulting immunogenic cell death not only eradicates the primary tumor but also has the potential to stimulate a systemic anti-tumor immune response, addressing the challenge of metastasis. Further research into optimizing the delivery and efficacy of **IR-58** conjugates will undoubtedly pave the way for more effective and less invasive cancer treatments.

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- To cite this document: BenchChem. [Unveiling IR-58: A Technical Guide to a Potent Photosensitizer in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363410#what-is-the-chemical-structure-of-ir-58]

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